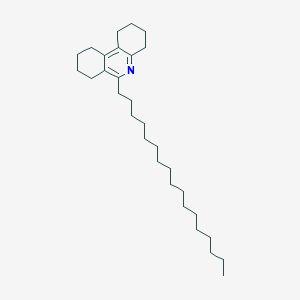
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is a complex organic compound characterized by its unique structure, which includes a heptadecyl chain attached to an octahydrophenanthridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine typically involves multiple steps, starting with the preparation of the phenanthridine core. This can be achieved through cyclization reactions involving appropriate precursors. The heptadecyl chain is then introduced via alkylation reactions under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the phenanthridine core.
Substitution: The heptadecyl chain can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
Aplicaciones Científicas De Investigación
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with molecular targets such as enzymes or receptors. The heptadecyl chain can facilitate membrane association, while the phenanthridine core can interact with specific binding sites. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroquinoline
- 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroisoquinoline
Uniqueness
6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific substitution pattern and the presence of the heptadecyl chain. This combination of features allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
62614-97-5 |
|---|---|
Fórmula molecular |
C30H51N |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
6-heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C30H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-29-27-22-18-17-21-26(27)28-23-19-20-25-30(28)31-29/h2-25H2,1H3 |
Clave InChI |
AUJWVCMMPBRSTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



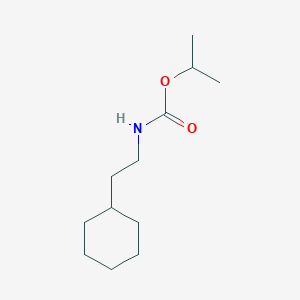


![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
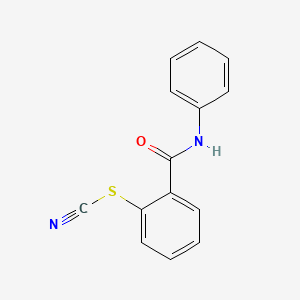


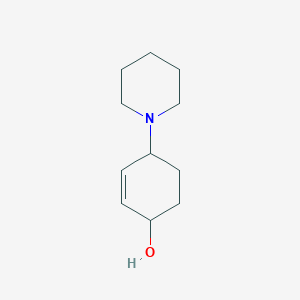
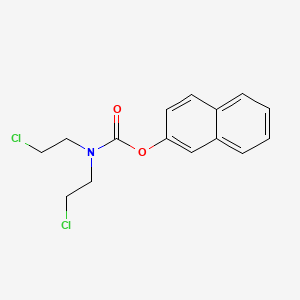
methyl}aniline](/img/structure/B14512358.png)

![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)

